[1,1'-biphenyl]-3,3',5,5'-tetraol
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Organic Chemistry
For instance, substituted biphenyls are integral to the creation of liquid crystals, which are crucial for display technologies. wikipedia.org They also form the core of certain pharmaceuticals, such as the anti-inflammatory drug diflunisal (B1670566) and the antihypertensive medication telmisartan. wikipedia.org Furthermore, the biphenyl structure is a key component in the synthesis of various ligands used in catalysis, highlighting its importance in facilitating chemical reactions. nih.govnih.gov The adaptability of the biphenyl scaffold allows chemists to synthesize a vast number of derivatives with tailored properties by attaching different functional groups to the phenyl rings. nih.govnih.gov
Significance of Phenolic Hydroxyl Groups in Advanced Chemical Structures
Phenolic hydroxyl (-OH) groups attached to an aromatic ring are of paramount importance in organic and medicinal chemistry. britannica.comijhmr.com These groups are not passive decorations on a molecule; they actively participate in and influence a variety of chemical and biological processes. One of their most recognized roles is in antioxidant activity. wisdomlib.orgnih.gov The hydrogen atom of the hydroxyl group can be readily donated to neutralize free radicals, which are unstable molecules that can damage cells. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making the parent phenol (B47542) an effective radical scavenger. nih.gov
The number and position of hydroxyl groups on an aromatic ring significantly impact a compound's antioxidant capacity. nih.gov Generally, a higher number of hydroxyl groups leads to enhanced antioxidant potential. Beyond their antioxidant properties, phenolic hydroxyl groups are crucial for forming strong hydrogen bonds, which influences physical properties like boiling point and solubility in water. britannica.com They also serve as reactive sites for various chemical modifications, allowing for the synthesis of a wide range of derivatives with altered biological activities or physical properties. wisdomlib.org This versatility makes phenolic compounds, and especially polyphenols, a major focus of research in areas ranging from materials science to drug discovery. ijhmr.comnih.gov
Defining Characteristics of [1,1'-biphenyl]-3,3',5,5'-tetraol within the Biphenyl Polyol Class
This compound, also known by synonyms such as 3,3',5,5'-tetrahydroxybiphenyl and 5,5'-biresorcinol, is a specific member of the biphenyl polyol class. echemi.com Its defining feature is the symmetrical arrangement of four hydroxyl groups on the biphenyl framework. This particular substitution pattern distinguishes it from other biphenyl tetraols, such as [1,1'-biphenyl]-2,2',3,3'-tetraol or [1,1'-biphenyl]-3,3',4,4'-tetraol, and imparts a unique set of properties. echemi.comsigmaaldrich.com
The presence of these four hydroxyl groups makes the molecule highly polar and capable of extensive hydrogen bonding. This is reflected in its high melting point of 310 °C. echemi.com The molecule's structure suggests a significant potential for antioxidant activity due to the multiple phenolic hydroxyl groups. Furthermore, these hydroxyl groups can act as ligands, enabling the molecule to chelate metal ions. This property is of interest in the design of functional materials and catalysts. The symmetrical nature of the molecule also has implications for its self-assembly and the formation of ordered structures in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 531-02-2 echemi.comepa.gov |
| Molecular Formula | C12H10O4 echemi.com |
| Molecular Weight | 218.21 g/mol echemi.com |
| Melting Point | 310 °C echemi.com |
| Polar Surface Area (PSA) | 80.9 Ų echemi.com |
| XLogP3 | 2.1 echemi.com |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Scope and Objectives of Academic Research on this Tetraol Derivative
Academic research on this compound and its derivatives spans several areas of chemistry, driven by the compound's unique structural features. A primary focus of investigation is its potential as a building block for the synthesis of more complex molecules and materials. For example, its derivatives, such as [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (B3067778), are used as linkers in the construction of Covalent Organic Frameworks (COFs). ossila.combldpharm.com These COFs have shown promise in applications like the removal of heavy metals from water and in photocatalytic carbon dioxide reduction. ossila.com
Another significant area of research is the exploration of the biological activities of this tetraol and its derivatives. For instance, the methylated analog, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol, has been synthesized and investigated for its potential as an anti-leishmanial agent. nih.gov Molecular docking studies suggest that the hydroxyl groups of the parent tetraol could be key for its biological activity. nih.gov
Furthermore, the synthesis of functionalized biphenyl polyols, including derivatives of this compound, is an active area of research. nih.govrsc.org The development of efficient synthetic methods is crucial for accessing a wider range of these compounds for further study and application. The investigation of their self-assembly properties and their ability to form supramolecular structures is also a topic of interest. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,5-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUGGCFYPMLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060195 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
| Source | EPA DSSTox | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-02-2 | |
| Record name | [1,1′-Biphenyl]-3,3′,5,5′-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diresorcinol | |
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| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
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| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetrol | |
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| Record name | [1,1'-biphenyl]-3,3',5,5'-tetraol | |
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| Record name | DIRESORCINOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7CAU2QQ8O | |
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Synthetic Methodologies and Strategic Approaches to 1,1 Biphenyl 3,3 ,5,5 Tetraol
Established Synthetic Pathways for Biphenyl (B1667301) Polyols
The generation of biphenyl polyols, including the target compound, typically follows two established routes: the modification of a pre-formed, protected biphenyl skeleton or the direct construction of the biphenyl core from smaller aromatic units.
Demethylation of Alkoxylated Biphenyl Precursors
A common and effective strategy for synthesizing [1,1'-biphenyl]-3,3',5,5'-tetraol involves the demethylation of its corresponding tetramethoxy precursor, 3,3',5,5'-tetramethoxybiphenyl (B1627617). This process requires the cleavage of robust aryl methyl ether bonds, for which several reagents are available, with boron tribromide (BBr₃) being particularly effective.
Boron tribromide is a powerful Lewis acid widely used for the cleavage of aryl methyl ethers at or below room temperature. The reaction proceeds via a complex formed between the Lewis acidic boron center and the ethereal oxygen atom.
The mechanism of BBr₃-mediated demethylation has been subject to detailed investigation. Initially, it was thought to proceed by formation of an ether-BBr₃ adduct, followed by the loss of a bromide ion to form a cationic intermediate, which is then attacked by the bromide. However, computational studies have shown that the formation of this free cationic intermediate is thermodynamically unfavorable.
More recent mechanistic proposals, supported by density functional theory (DFT) calculations, suggest alternative pathways. One proposed mechanism involves a bimolecular process where a bromide from one ether-BBr₃ adduct nucleophilically attacks the methyl group of a second adduct. An alternative, and widely supported, mechanism involves the formation of charged intermediates where the Lewis acidic BBr₃ may abstract a bromide from the initial ether complex to form a tetracoordinate borate anion, BBr₄⁻. This anion can then serve as the bromide source for the nucleophilic attack on the methyl group. It has been predicted that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, producing a triphenoxyborane intermediate prior to aqueous workup and hydrolysis to the final phenol (B47542).
Adduct Formation: The aryl methyl ether acts as a Lewis base, donating an electron pair from the oxygen to the Lewis acidic BBr₃ to form an initial adduct.
Methyl Group Abstraction: A bromide ion, either from another adduct or from a BBr₄⁻ species, performs an Sₙ2 attack on the methyl group, cleaving the C-O bond and forming methyl bromide (MeBr).
Intermediate Formation: This cleavage results in an aryloxy-dibromoborane intermediate (ArOBBr₂).
Hydrolysis: Upon addition of water during the reaction workup, the aryloxy-dibromoborane intermediate is hydrolyzed to yield the final phenol, boric acid (H₃BO₃), and hydrobromic acid (HBr).
| Step | Description | Key Intermediates |
| 1 | Lewis acid-base adduct formation | Ar-O(Me)-BBr₃ |
| 2 | Nucleophilic attack by bromide | Transition state involving Br⁻, methyl carbon, and oxygen |
| 3 | C-O bond cleavage | ArOBBr₂, MeBr |
| 4 | Hydrolysis | ArOH, H₃BO₃, HBr |
While this compound is a symmetrical molecule, the concept of regioselective deprotection is critical for the synthesis of unsymmetrical or partially deprotected biphenyl polyols. Achieving regioselectivity in a molecule with multiple identical protecting groups, such as 3,3',5,5'-tetramethoxybiphenyl, presents a significant challenge.
Strategies to achieve regioselective demethylation often rely on several factors:
Stoichiometric Control: The most straightforward approach is the careful control of the amount of dealkylating agent used. For instance, using a sub-stoichiometric amount of BBr₃ can lead to a statistical mixture of partially and fully demethylated products, from which the desired compound may be isolated. In some cases, partial demethylation of a dimethoxybiphenyl has been achieved by using less than one equivalent of BBr₃ per ether group.
Electronic Effects: Once one methoxy group is cleaved to a hydroxyl group, the electronic nature of that aromatic ring is altered. The new hydroxyl group is electron-donating, which can influence the reactivity of the remaining methoxy groups on the same or opposing ring, although this effect is often subtle.
Steric Hindrance: In more complex biphenyls, steric hindrance around a particular methoxy group can slow its rate of cleavage compared to a less hindered group, allowing for selective removal.
Alternative Reagents: While BBr₃ is highly effective, other reagents like trimethylsilyl iodide (TMS-I) or hydroiodic acid (HI) can exhibit different selectivities based on reaction conditions. Modulating reaction temperature is a key tactic; performing the reaction at very low temperatures (e.g., -78 °C) and carefully monitoring its progress can allow for the reaction to be stopped after a single, most reactive ether has been cleaved.
For a symmetrical substrate like 3,3',5,5'-tetramethoxybiphenyl, achieving mono- or di-demethylation with high selectivity is difficult and would likely result in a mixture of products requiring careful chromatographic separation.
Reductive Coupling Reactions for Biphenyl Core Formation
An alternative synthetic strategy involves constructing the biphenyl C-C bond directly from monomeric aromatic precursors. Reductive coupling reactions are a cornerstone of biphenyl synthesis, with the Ullmann reaction being a classic example. This family of reactions typically involves the coupling of aryl halides in the presence of a metal, most commonly copper. When applied to precursors for this compound, this approach would involve the coupling of a suitably substituted nitroaromatic compound, often a nitro-aryl halide.
The direct use of nitroarenes as coupling partners in C-C bond formation is an area of growing interest, as it bypasses the need to first convert them to more traditional coupling partners like aryl halides. This is known as denitrative coupling. While much of the research has focused on C-N or C-O bond formation, the principles can be extended to C-C coupling.
A key mechanistic step in modern, palladium-catalyzed denitrative couplings is the oxidative addition of the aryl-NO₂ bond to a low-valent metal center (e.g., Pd(0)). This step is challenging but can be facilitated by specialized, highly electron-donating ligands like BrettPhos. The proposed catalytic cycle for a denitrative cross-coupling, which can be adapted to understand homocoupling, is as follows:
Oxidative Addition: A Pd(0) complex undergoes oxidative addition into the Ar-NO₂ bond to form an Aryl-Pd(II)-NO₂ intermediate.
Transmetalation (for cross-coupling): In a cross-coupling reaction like the Suzuki-Miyaura coupling, a second aryl group (from an organoboron reagent, for example) is transferred to the palladium center.
Reductive Elimination: The two aryl groups are eliminated from the palladium complex, forming the new C-C bond of the biphenyl and regenerating the Pd(0) catalyst.
For a reductive homocoupling reaction, which would form a symmetrical biphenyl, the pathway after the initial oxidative addition would differ. Two Aryl-Pd(II) intermediates could potentially dimerize or undergo a series of steps leading to the reductive elimination of the biphenyl product.
The classic Ullmann reaction, which uses copper, is also applicable to nitro-substituted aryl halides. For instance, the coupling of ortho-chloronitrobenzene with a copper-bronze alloy yields 2,2'-dinitrobiphenyl. The mechanism is thought to involve the formation of an organocopper intermediate.
| Reaction Type | Catalyst/Reagent | Key Mechanistic Step | Precursor Example |
| Denitrative Coupling | Palladium / Electron-rich Ligand | Oxidative addition of Ar-NO₂ to Pd(0) | 3,5-dimethoxynitrobenzene |
| Ullmann Reaction | Copper | Formation of organocopper intermediate | 1-Halo-3,5-dimethoxynitrobenzene |
The involvement of radical intermediates in reductive coupling reactions is highly dependent on the specific reaction mechanism.
In the classic copper-mediated Ullmann reaction , the mechanism is extensively studied but remains debated. While some early proposals included radical pathways, it is now generally thought that radical intermediates are not observed, and the reaction likely proceeds through organometallic (organocopper) species via oxidative addition and reductive elimination steps.
Conversely, many modern coupling reactions, particularly those involving photochemical methods or certain transition metals, explicitly proceed through radical intermediates. In the context of denitrative couplings, a common mechanistic pathway involves the generation of a radical which then participates in the bond-forming step. For example, in the denitrative coupling of nitrostyrenes, a carbon-centered radical is often generated in situ, which then adds to a coupling partner. While this specific example applies to vinyl systems, it highlights a general mechanistic possibility.
A plausible radical-based mechanism for the homocoupling of a nitroaromatic precursor could involve:
Single Electron Transfer (SET): A reducing agent (e.g., a low-valent metal) transfers a single electron to the nitroarene, forming a radical anion.
Loss of Nitrite: The radical anion could eliminate a nitrite ion (NO₂⁻) to generate an aryl radical.
Radical Dimerization: Two aryl radicals could then combine to form the biphenyl C-C bond.
Such pathways are distinct from the concerted organometallic cycles described for palladium-catalyzed denitrative couplings and represent an alternative mechanistic space for consideration in the synthesis of the biphenyl core.
Metal-Catalyzed Cross-Coupling Methods for Biphenyl Construction
The creation of the biphenyl core is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions are paramount in this regard, offering efficient and selective ways to form the C-C bond between two phenyl rings.
Exploration of Nickel-Catalyzed Homocoupling
Nickel-catalyzed homocoupling reactions, often referred to as Ullmann-type couplings, present a viable method for the synthesis of symmetrical biaryls. This approach typically involves the coupling of aryl halides in the presence of a nickel catalyst, which is often generated in situ from a nickel(II) precursor and a reducing agent like zinc. For the synthesis of this compound, a suitable starting material would be a 3,5-dihydroxyaryl halide or a protected version thereof.
The general reaction mechanism involves the reduction of a Ni(II) species to a more reactive Ni(0) complex. This Ni(0) species then undergoes oxidative addition with an aryl halide. The resulting arylnickel(II) complex can then react further to produce the biaryl product. The use of ligands, such as triphenylphosphine (PPh3), is often crucial for stabilizing the nickel catalyst and promoting the desired reactivity. researchgate.net
Recent advancements have focused on developing more efficient and milder conditions for these reactions. For instance, nickel catalysts have been shown to be effective for the homocoupling of aryl chlorides, bromides, and iodides, providing good yields of biaryls and bipyridines. researchgate.net The choice of solvent, temperature, and additives can significantly influence the reaction's outcome.
| Catalyst System | Substrate Type | Key Features |
| NiX2(PPh3)2 / Zn / Et4NI | Aryl halides (Cl, Br, I) | Effective for a range of aryl halides, providing good yields. researchgate.net |
| Chiral 2,2'-bipyridine ligand | ortho-chlorinated aryl aldehyde | Enables highly enantioselective reductive Ullmann coupling. researchgate.net |
Suzuki-Miyaura and Other Palladium-Catalyzed Approaches
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biaryls due to its mild reaction conditions, functional group tolerance, and the commercial availability of boronic acids. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or ester. gre.ac.uktcichemicals.com
To synthesize this compound via this method, a potential strategy would involve the coupling of a 3,5-dihalophenol (or its protected form) with a 3,5-dihydroxyphenylboronic acid (or its protected form). Alternatively, a one-pot protocol could be employed where aryl boronates are generated in situ from two different aryl halides. arabjchem.org
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex.
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium complex, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. A variety of palladium catalysts and ligands have been developed to improve the efficiency of the Suzuki-Miyaura coupling, even for sterically hindered substrates. semanticscholar.org
| Catalyst/Ligand | Substrate Scope | Reaction Conditions | Noteworthy Aspects |
| Pd(dppf)Cl2 | Unprotected ortho-bromoanilines and various boronic esters | K2CO3 base, 10:1 dioxane/H2O, 90 °C | Demonstrates compatibility with free amine groups. nih.gov |
| Pd(OAc)2 / sSPhos | Aryl bromides and boronate esters | K3PO4 base, toluene/water | Achieves high enantioselectivity for axially chiral biphenols. nih.gov |
| Water-soluble fullerene-supported PdCl2 | Bromobenzoic acids and aryl boronic acids | K2CO3 base, water, room temperature | A green synthesis approach with catalyst recyclability. researchgate.net |
Advancements in Sustainable and Green Synthesis Techniques for Phenolic Biphenyls
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of phenolic compounds. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave and Ultrasound Assisted Reactions
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rasayanjournal.co.inlew.ro
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can accelerate reaction rates and enable reactions that are sluggish under conventional conditions. beilstein-journals.orgnih.govnih.gov In the context of biphenyl synthesis, microwave irradiation has been successfully applied to Suzuki cross-coupling reactions, often in aqueous media, further enhancing the green credentials of the process. rasayanjournal.co.in
Ultrasound-assisted synthesis , or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov Ultrasound has been shown to accelerate the synthesis of biphenyl compounds via palladium-catalyzed reactions. nih.gov This technique offers advantages such as shorter reaction times, greener reaction conditions, and easier work-up procedures. nih.gov Furthermore, ultrasound-assisted extraction is a green and efficient method for obtaining phenolic compounds from natural sources. mdpi.commdpi.comnih.gov
| Technique | Key Advantages | Application Example |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. lew.ro | Suzuki cross-coupling for tetrazole based biphenyls. rasayanjournal.co.in |
| Ultrasound Assistance | Shorter reaction times, greener conditions, easier work-up. nih.gov | Synthesis of 1,3,5-triazine derivatives in water. nih.gov |
Application of Ionic Liquids in Polyol Synthesis
Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. tcichemicals.comtcichemicals.com These characteristics make them attractive as "green" solvents and catalysts in organic synthesis. tcichemicals.com
In the synthesis of polyols and other complex organic molecules, ionic liquids can offer several advantages. They can act as both the solvent and the catalyst, simplifying the reaction setup and work-up. The use of ILs can lead to higher selectivity and yields compared to conventional organic solvents. tcichemicals.commdpi.com For instance, imidazolium-based ionic liquids have been used as effective media for various chemical transformations. organic-chemistry.org
The synthesis of polymerized ionic liquids (PILs) has also garnered significant interest. nih.govresearchgate.net These materials combine the unique properties of ionic liquids with the processability of polymers and have potential applications in catalysis and materials science. mdpi.commdpi.comyoutube.com The synthesis often involves the polymerization of ionic liquid monomers or the chemical modification of existing polymers. researchgate.net
| Ionic Liquid Type | Synthetic Application | Key Benefits |
| Imidazolium-based | Baylis-Hillman reaction, antiviral drug synthesis. mdpi.comorganic-chemistry.org | High selectivity, recyclable, inert under basic conditions. tcichemicals.comorganic-chemistry.org |
| 1,3,5-tris(bromomethyl)mesitylene derived | General organic synthesis | Multifunctional with tunable properties. uta.edu |
Water as a Reaction Medium for Oxidative Polymerization of Phenols
Water is the most abundant, non-toxic, and environmentally benign solvent. Its use in organic synthesis is a cornerstone of green chemistry. The oxidative polymerization of phenols in an aqueous medium provides a green and efficient route to polyphenols and related structures. tandfonline.comtandfonline.com
This method typically involves stirring a phenol with an oxidant in water, often at a high pH and in the presence of a surfactant. tandfonline.com This process can lead to the formation of soluble polyphenols with high thermal stability. tandfonline.com The reaction mechanism in water can differ from that in organic solvents, with the oxidation potential of phenols being significantly decreased at high pH. tandfonline.com
This approach offers a potential pathway for the synthesis of phenolic biphenyls and oligomers in a sustainable manner, avoiding the use of volatile and toxic organic solvents. tandfonline.combohrium.com The products can often be easily separated by filtration, simplifying the purification process. tandfonline.com
| Reaction | Oxidant/Catalyst | Key Findings |
| Oxidative Polymerization of Phenol | Potassium ferricyanide | Produces soluble polyphenol with high thermal stability. tandfonline.com |
| Oxidative Coupling Assembly of Polyphenols | Oxygen (air) under slightly alkaline conditions | Forms thin polyphenol coatings on surfaces. acs.org |
| Supercritical Water Oxidation (SCWO) | Oxygen | Can lead to polymerization of phenols at insufficient oxidant levels. iwaponline.com |
Structural Elucidation and Conformational Analysis of 1,1 Biphenyl 3,3 ,5,5 Tetraol
Conformational Landscapes and Dynamics of the Biphenyl (B1667301) Core
Intramolecular Hydrogen Bonding Effects on Conformation
The conformation of biphenyl compounds is largely defined by the torsional or dihedral angle between the two phenyl rings. In [1,1'-biphenyl]-3,3',5,5'-tetraol, the presence of hydroxyl groups at the meta-positions (3, 3', 5, and 5') introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction occurs when a hydrogen atom bonded to an electronegative oxygen atom is attracted to another nearby oxygen atom within the same molecule. fiveable.me
Considerations of Axial Chirality (Atropisomerism) in Biphenyl Tetraols
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to isomers that can be isolated. unacademy.comwikipedia.org In the context of biphenyls, this creates a chiral axis along the bond connecting the two rings, a phenomenon also known as axial chirality. unacademy.compharmaguideline.com These stereoisomers, called atropisomers, are not a result of a traditional chiral center but of a rotationally stable molecular shape. unacademy.com
Structural Prerequisites for Atropisomeric Behavior
The existence of stable atropisomers in biphenyl compounds is not automatic; it requires specific structural features that create a significant energy barrier to rotation around the pivotal C-C bond. wikipedia.orgpharmaguideline.com The primary prerequisite is the presence of bulky substituents at the ortho-positions (positions 2, 2', 6, and 6') of the biphenyl core. pharmaguideline.comyoutube.com
In the case of this compound, the hydroxyl groups are located at the meta-positions. The ortho-positions are unsubstituted, occupied only by hydrogen atoms. The small size of hydrogen atoms does not provide sufficient steric hindrance to prevent free rotation around the central single bond under normal conditions. Therefore, this compound itself is achiral and does not exhibit atropisomerism. youtube.com
For a biphenyl tetraol to exhibit atropisomerism, it would need to be substituted at a minimum of three of the four ortho-positions with groups large enough to clash during rotation. youtube.com If the substituents on each ring are different, this can lead to the existence of separable enantiomers.
Table 1: Conditions for Atropisomerism in Biphenyls
| Condition | Requirement | Rationale | Example Substituents |
| Ortho-Substitution | Minimum of three bulky groups on the four ortho-positions (2, 2', 6, 6'). | To create sufficient steric hindrance that restricts free rotation around the C1-C1' bond. youtube.com | -COOH, -NO₂, -Br, -I youtube.com |
| Asymmetry | The substitution pattern must result in a molecule that is not superimposable on its mirror image. | Prevents the existence of a plane of symmetry that would render the molecule achiral. youtube.com | Different groups on the same ring (e.g., at C2 and C6) or on different rings. |
| Rotational Barrier | The energy barrier to rotation must be high enough to allow for the isolation of individual atropisomers at a given temperature (typically > 93 kJ/mol or 22 kcal/mol at room temperature). unacademy.comwikipedia.org | To ensure the stereoisomers have a long enough half-life to be separated and studied. unacademy.com | Varies based on the size and nature of ortho-substituents. youtube.com |
Influence of Atropisomerism on Reactivity and Selectivity
The axial chirality conferred by atropisomerism has a profound impact on a molecule's chemical and biological properties. acs.org If a biphenyl tetraol were rendered atropisomeric through appropriate ortho-substitution, its chiral nature would significantly influence its reactivity and selectivity in chemical transformations.
In the realm of synthesis, atropisomeric biphenyls are highly valued as chiral ligands in asymmetric catalysis. wikipedia.org For instance, an atropisomeric biphenyl tetraol could coordinate to a metal center, creating a chiral environment that directs an incoming substrate to react in a specific orientation. This would lead to the preferential formation of one enantiomer of the product over the other, a process known as stereoselective synthesis.
Furthermore, the fixed, non-planar geometry of atropisomers can influence intramolecular reactions by holding reactive groups in a specific proximity and orientation. This can affect reaction rates and even determine which of several possible reaction pathways is favored. In medicinal chemistry, the distinct three-dimensional structures of atropisomers can lead to different binding affinities and selectivities for biological targets like enzymes or receptors, resulting in one atropisomer being a potent drug (the eutomer) while the other is significantly less active (the distomer). acs.org The controlled synthesis of a single, desired atropisomer is a key challenge in developing such compounds for therapeutic or catalytic applications. rsc.org
Reactivity and Mechanistic Studies of 1,1 Biphenyl 3,3 ,5,5 Tetraol
Oxidation Chemistry and Reactive Intermediates
The phenol (B47542) groups of [1,1'-biphenyl]-3,3',5,5'-tetraol are susceptible to oxidation, leading to the formation of various reactive intermediates and oxidized products. The specific pathways and products are influenced by the oxidant used and the reaction conditions.
Formation of Quinonoid Structures and Oxidized Derivatives
The oxidation of this compound can proceed through one-electron or two-electron pathways. One-electron oxidation generates phenoxy radicals, which can be stabilized by resonance delocalization across the biphenyl (B1667301) system. Further oxidation can lead to the formation of quinonoid structures. For instance, oxidation can yield biphenoquinones, where one or both of the phenyl rings are oxidized to a quinone or quinone-methide type structure. The extended conjugation of these systems influences their electronic and optical properties.
The specific nature of the oxidized derivatives depends on the substitution pattern of the biphenyl core. For example, the oxidation of related biphenyl-diols can lead to the formation of spiro-dienones through intramolecular cyclization. While direct studies on the complex quinonoid derivatives of this compound are limited, the behavior of simpler analogs provides a foundational understanding of the potential transformations.
Aerobic Oxidation Pathways and Dimerization Mechanisms
Under aerobic conditions, the oxidation of this compound can be initiated by various catalysts or even proceed spontaneously under certain conditions. The process typically involves the formation of phenoxy radicals as key intermediates. These radicals can then undergo several reaction pathways, including dimerization.
Dimerization can occur through carbon-carbon or carbon-oxygen bond formation between two radical species. The regioselectivity of this coupling is influenced by the spin density distribution in the phenoxy radical. For this compound, coupling could potentially lead to the formation of higher molecular weight oligomers or polymeric structures with extended π-systems. The resulting dimers and polymers can possess interesting material properties, such as conductivity or enhanced thermal stability.
Reduction Reactions to Diversify Hydroxylation Patterns
While oxidation is a prominent reaction pathway, reduction reactions can also be employed to modify the structure of this compound and its derivatives. For instance, the selective reduction of quinonoid species derived from the tetraol can regenerate the hydroxyl groups, providing a method for reversible redox switching.
Furthermore, reactions that selectively remove or modify specific hydroxyl groups can lead to a diverse range of hydroxylation patterns on the biphenyl scaffold. This diversification is crucial for tuning the molecule's properties for specific applications. For example, converting some of the hydroxyl groups to other functionalities via reduction of an intermediate followed by substitution would alter the molecule's hydrogen bonding capabilities and its interaction with other molecules.
Electrophilic Aromatic Substitution: Regioselectivity and Reaction Scope
The hydroxyl groups of this compound are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl groups. In the case of this compound, the positions available for substitution are the 2, 2', 4, 4', 6, and 6' positions.
The regioselectivity is governed by the stability of the intermediate arenium ion (also known as a sigma complex). libretexts.org When the electrophile attacks at an ortho or para position, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group through resonance, which provides significant stabilization. libretexts.org Attack at a meta position does not allow for this type of resonance stabilization, making the corresponding intermediate less stable and the reaction slower. libretexts.org
The scope of electrophilic aromatic substitution on this compound is broad and includes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov However, the strong activating nature of the four hydroxyl groups can sometimes lead to multiple substitutions and side reactions, requiring careful control of reaction conditions to achieve the desired product. The steric hindrance around the substitution sites also plays a role in determining the final product distribution.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Substituent Type | Directing Effect | Influence on Reactivity |
| Activating Groups (e.g., -OH) | Ortho, Para | Increases rate of reaction |
| Deactivating Groups (e.g., -NO2) | Meta | Decreases rate of reaction |
Supramolecular Interactions and Self-Assembly Propensities
The multiple hydroxyl groups of this compound make it an excellent building block for supramolecular chemistry due to its ability to form strong and directional hydrogen bonds.
Host-Guest Complexation Principles
This compound and its derivatives can act as hosts for various guest molecules. The biphenyl core provides a relatively rigid scaffold, and the hydroxyl groups can form a network of hydrogen bonds to encapsulate a guest. The size and shape of the cavity formed by the host can be tuned by modifying the biphenyl structure, for example, by introducing bulky substituents.
Formation of Inclusion Compounds
The ability of this compound to form inclusion compounds, a phenomenon central to host-guest chemistry, is an area of significant interest, primarily inferred from the study of its structural analogues. Inclusion compounds are chemical complexes in which one chemical compound (the "host") has a cavity into which a "guest" compound can be accommodated. The interactions between the host and guest are typically non-covalent, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.
While direct studies on the inclusion complexes of this compound are not extensively documented in publicly available research, the structural characteristics of this molecule strongly suggest a potential for such behavior. The four hydroxyl groups are capable of forming a robust network of hydrogen bonds, which can lead to the self-assembly of host lattices with cavities suitable for entrapping guest molecules.
Evidence from closely related compounds, such as biphenyl-3,3',5,5'-tetracarboxylic acid, supports this hypothesis. X-ray diffraction studies of biphenyl-3,3',5,5'-tetracarboxylic acid have revealed the formation of a supramolecular assembly of three interpenetrating corrugated sheets. researchgate.net This type of structure is indicative of a host framework that can potentially include other molecules within its voids.
Furthermore, coordination polymers constructed from biphenyltetracarboxylate ligands have demonstrated the capacity to form porous structures that can adsorb guest molecules. For instance, coordination polymers of biphenyl-2,4,2′,4′-tetracarboxylate have been shown to form three-dimensional frameworks. rsc.org In some of these structures, guest molecules like 2,2′-bipyridine were found to fill the porous channels. rsc.org Dehydrated samples of these coordination polymers were also capable of adsorbing methanol (B129727) and ethanol, demonstrating their potential as host materials. rsc.org
The formation of inclusion compounds is often investigated through techniques such as X-ray crystallography, which can elucidate the precise arrangement of host and guest molecules in the solid state. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also provide evidence for inclusion in solution.
The potential of this compound as a host molecule is rooted in its molecular geometry and the directing influence of its hydroxyl groups in forming predictable and stable supramolecular architectures through hydrogen bonding.
Research Findings on Analogous Host-Guest Systems
To illustrate the principles of inclusion compound formation within this class of molecules, the following table summarizes findings from studies on analogous biphenyl derivatives that form host-guest complexes or porous materials capable of guest inclusion.
| Host Compound Analogue | Guest Molecule(s) | Host-to-Guest Ratio | Key Findings |
| Biphenyl-3,3',5,5'-tetracarboxylic acid | Self-assembles | N/A | Forms a supramolecular assembly of three interpenetrating corrugated sheets. researchgate.net |
| [Zn(2,4-H2bptc)(4,4′-bipy)·H2O]n | N/A | N/A | Forms 1D chains. |
| {[Zn2(2,4-bptc)(2,2′-bpy)]·(2,2′-bpy)0.5·(H2O)}n | 2,2′-bipyridine | 1:0.5 | Free 2,2′-bipyridine molecules fill the porous channels of the 3D coordination polymer. rsc.org |
| Dehydrated {[Co5(2,4-bptc)2(μ3-OH)2(μ2-H2O)2(μ1-H2O)2]·2H2O}n | Methanol | N/A | The dehydrated host material can adsorb methanol. rsc.org |
| Dehydrated {[Co5(2,4-bptc)2(μ3-OH)(μ2-H2O)2(μ1-H2O)2]·6H2O}n | Ethanol | N/A | The fully dehydrated host material can adsorb ethanol. rsc.org |
Table 1: Inclusion and Adsorption Behavior of Biphenyltetracarboxylate Analogues.
These findings on related biphenyl compounds underscore the potential of this compound to act as a versatile building block in the construction of novel host-guest systems and porous materials. The specific guest molecules that could be included would depend on the size and shape of the cavities formed in the host lattice, as well as the nature of the intermolecular interactions between the host and potential guests.
Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl 3,3 ,5,5 Tetraol
Electronic Structure and Reactivity Prediction using Quantum Mechanics
Quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like [1,1'-biphenyl]-3,3',5,5'-tetraol.
Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the electronic properties of polyphenolic compounds. pan.olsztyn.plresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for calculating the energetic and spectroscopic properties of molecules of this size. DFT calculations can predict optimized geometries, vibrational frequencies, and electronic structures, which are essential for understanding the molecule's stability and reactivity. nih.gov While specific DFT studies on this compound are not abundant in the literature, the principles can be illustrated with data from related phenolic compounds.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netresearchgate.net
For polyphenols, the HOMO is typically localized on the phenol (B47542) rings, particularly on the oxygen atoms of the hydroxyl groups, reflecting their well-known antioxidant, electron-donating properties. The LUMO, conversely, is often distributed over the aromatic system. In substituted biphenyl (B1667301) complexes, the HOMO-LUMO gap can be tuned by the addition of electron-donating or electron-withdrawing groups. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Biphenyl Compound (B3LYP/6-311G(d,p) level of theory)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 |
This table presents data for a related biphenyl derivative to illustrate the typical values obtained from DFT calculations. Data sourced from peerj.com.
The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. The Bond Dissociation Energy (BDE) of the O-H bond is a crucial parameter for quantifying this activity. pan.olsztyn.plscielo.org.mx A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant potential. pan.olsztyn.pl
DFT methods are widely used to calculate O-H BDEs in phenols. pan.olsztyn.plmdpi.com The BDE is influenced by the electronic environment of the hydroxyl group. Electron-donating groups on the aromatic ring tend to decrease the BDE by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups generally increase it. mdpi.com For polyhydroxylated biphenyls, the position of the hydroxyl groups and the potential for intramolecular hydrogen bonding significantly affect the BDE values. pan.olsztyn.pl
Table 2: Representative O-H Bond Dissociation Energies (BDEs) for Phenolic Compounds (kcal/mol)
| Compound | O-H BDE (kcal/mol) |
| Phenol | ~88 |
| Catechol | ~83.7 |
| α-Tocopherol | ~77 |
This table provides typical BDE values for common phenolic structures to illustrate the range and effect of substitution. Data sourced from pan.olsztyn.pl.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface. acs.org
Negative regions (red/yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the hydroxyl groups.
Positive regions (blue): These areas are electron-poor and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl groups.
Neutral regions (green): These areas have a near-zero potential and are characteristic of the non-polar parts of the molecule, such as the carbon backbone of the biphenyl rings.
The MEP map provides a visual representation of the sites where the molecule is likely to interact with other charged or polar species, which is crucial for understanding its biological activity and intermolecular interactions. nih.gov
Charge analysis methods provide a quantitative measure of the partial atomic charges within a molecule, offering insights into its electronic structure and reactivity.
Mulliken Population Analysis: This is one of the oldest methods for calculating atomic charges based on the linear combination of atomic orbitals. youtube.comlibretexts.org While computationally inexpensive, Mulliken charges are known to be highly dependent on the basis set used, which can sometimes lead to unphysical results. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution. youtube.comrsc.orgwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds. nih.gov NBO analysis gives information about hybridization, bond strengths, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding the molecule's stability and electronic delocalization. youtube.com For phenolic compounds, NBO analysis can quantify the electron density on the oxygen atoms and the nature of the O-H bonds. nih.gov
Density Functional Theory (DFT) for Energetic and Spectroscopic Properties
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how the molecule moves and interacts with its environment. mdpi.com
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The biphenyl structure is not rigid, and the two phenyl rings can rotate relative to each other. MD simulations can sample the different possible conformations (dihedral angles) of the molecule and determine their relative stabilities.
Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as water or biological macromolecules. nih.govacs.org This is crucial for understanding its solubility and potential biological activity, as interactions are often mediated by hydrogen bonds and van der Waals forces involving the hydroxyl groups. acs.org In studies of polyphenols, MD simulations have been instrumental in understanding their binding to proteins. nih.govnih.gov
In Silico Modeling of Supramolecular Assembly and Host-Guest Selectivity
The supramolecular chemistry of this compound is anticipated to be rich and complex, driven by the molecule's capacity for multiple, directed intermolecular interactions. Computational modeling serves as a powerful tool to explore these phenomena at a molecular level, offering insights that can guide experimental design.
In silico modeling of the self-assembly of polyphenolic compounds, which share functional characteristics with this compound, has been a subject of significant research interest. nih.gov Natural polyphenols are recognized for their ability to form a variety of assembled structures through a combination of hydrogen bonding, π-π stacking, and coordination interactions. nih.gov Molecular dynamics (MD) simulations are a primary method for investigating these self-assembly processes, allowing researchers to observe the dynamic formation of larger aggregates from individual molecules. cuny.edunih.gov These simulations can reveal the preferred packing arrangements, the role of solvent in mediating interactions, and the thermodynamic driving forces behind assembly. digitellinc.com
For this compound, MD simulations could be employed to predict how multiple molecules would arrange themselves in solution or in the solid state. Key to these simulations is the selection of an appropriate force field that accurately describes the intramolecular and intermolecular forces, particularly the hydrogen bonding involving the hydroxyl groups and the π-π stacking of the biphenyl core. Theoretical investigations into hydrogen bonding in related systems, such as between adrenaline and hydrogen sulfide (B99878) or within halogen-substituted diols, highlight the ability of density functional theory (DFT) to elucidate the strength and nature of these interactions. nih.govnih.gov Such calculations can quantify the energetic contributions of different types of hydrogen bonds, which would be crucial in understanding the supramolecular structures of this compound.
The host-guest chemistry of this compound can also be effectively modeled using computational techniques. The four hydroxyl groups and the aromatic biphenyl backbone provide potential sites for binding a variety of guest molecules. Molecular docking and MD simulations are the principal tools for exploring these interactions. mdpi.com In a typical in silico host-guest study, a library of potential guest molecules can be docked into a computationally derived model of the this compound host. These docking studies predict the preferred binding poses and provide a scoring function to estimate the binding affinity.
Subsequent MD simulations of the most promising host-guest complexes can then be performed to assess their stability and to characterize the specific intermolecular interactions that stabilize the complex. mdpi.com The binding free energy of the host-guest complexes can be calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), providing a more quantitative measure of binding affinity. nih.gov For instance, in silico studies on the interaction of polyphenols with proteins have successfully used these methods to predict binding affinities and modes. nih.govrepec.org
| Computational Technique | Application to this compound | Anticipated Insights | Relevant Analogy |
| Molecular Dynamics (MD) Simulations | Modeling the self-assembly of multiple tetraol molecules in various solvents. | Prediction of stable supramolecular architectures (e.g., sheets, tubes, etc.), understanding the role of hydrogen bonding and π-π stacking. | Self-assembly of natural polyphenols and peptide nanotubes. nih.govmdpi.com |
| Density Functional Theory (DFT) | Calculation of intermolecular interaction energies, particularly hydrogen bond strengths. | Quantification of the energetic contributions of different interaction motifs, aiding in the interpretation of self-assembled structures. | Theoretical studies on hydrogen bonding in various molecular systems. nih.govnih.govusu.edu |
| Molecular Docking | Screening of potential guest molecules for binding to the tetraol host. | Identification of promising guest molecules and prediction of their binding poses. | In silico analysis of dietary polyphenols as inhibitors for various proteins. nih.govnih.gov |
| Binding Free Energy Calculations (e.g., MM/GBSA) | Quantitative estimation of the binding affinity between the tetraol host and guest molecules. | Ranking of guest molecules based on their binding strength, guiding experimental validation. | Binding energy calculations for polyphenol-protein complexes. nih.gov |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry offers a powerful lens through which to investigate the plausible synthetic routes to this compound. While specific experimental procedures for its synthesis are not widely documented, common methods for forming biaryl compounds, such as the Ullmann and Suzuki-Miyaura coupling reactions, provide a basis for theoretical exploration.
The Ullmann reaction, a classical method for biaryl synthesis, typically involves the copper-catalyzed coupling of aryl halides. organic-chemistry.org A computational study of a plausible Ullmann route to this compound could involve the coupling of a dihydroxyphenyl halide. DFT calculations would be instrumental in elucidating the reaction mechanism. Such studies on analogous Ullmann-type reactions have explored the nature of the active copper catalyst, the energetics of oxidative addition, and the final reductive elimination step that forms the C-C bond. nih.gov Computational investigations have also shed light on the role of ligands in directing the selectivity of these reactions. mit.edunih.gov For the synthesis of this compound, theoretical calculations could help in selecting the optimal copper catalyst, ligands, and reaction conditions by comparing the energy barriers of different catalytic cycles.
The Suzuki-Miyaura coupling is another cornerstone of biaryl synthesis, prized for its mild conditions and high functional group tolerance. gre.ac.ukmagtech.com.cn A likely Suzuki approach to this compound would involve the palladium-catalyzed cross-coupling of a dihydroxyphenylboronic acid with a dihydroxyphenyl halide. The mechanism of the Suzuki reaction has been extensively studied using computational methods. nih.gov DFT calculations can map out the entire catalytic cycle, including the key steps of oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product. researchgate.net These computational studies can provide detailed information on the geometries and energies of all intermediates and transition states along the reaction pathway. For the synthesis of this compound, such calculations would be invaluable for understanding the influence of the hydroxyl substituents on the reaction kinetics and for optimizing the choice of palladium catalyst, phosphine (B1218219) ligands, and base. mdpi.com
| Reaction Type | Plausible Reactants for this compound Synthesis | Computational Approach | Key Mechanistic Insights from Analogy |
| Ullmann Coupling | 3,5-dihydroxy-iodobenzene | DFT calculations on the catalytic cycle. | Elucidation of the active Cu(I) species, energetics of oxidative addition and reductive elimination. organic-chemistry.orgnih.gov |
| Suzuki-Miyaura Coupling | 3,5-dihydroxyphenylboronic acid + 3,5-dihydroxy-iodobenzene | DFT calculations mapping the potential energy surface of the catalytic cycle. | Determination of the rate-determining step (often transmetalation), influence of ligands and base on reaction barriers. nih.govresearchgate.net |
Advanced Applications in Materials Science and Catalysis Utilizing 1,1 Biphenyl 3,3 ,5,5 Tetraol Scaffolds
Role in Polymer Chemistry and Advanced Material Synthesis
The tetra-functional nature of [1,1'-biphenyl]-3,3',5,5'-tetraol makes it a compelling monomer and cross-linking agent for the synthesis of novel polymers with enhanced properties. The rigid biphenyl (B1667301) unit contributes to thermal stability and mechanical strength, while the four hydroxyl groups offer multiple sites for polymerization and network formation.
Incorporation into High-Performance Polymeric Structures
While direct, large-scale industrial applications of polymers derived exclusively from this compound are not widely documented, research has explored its incorporation into various high-performance polymer families, such as poly(arylene ether)s. These polymers are known for their excellent thermal and oxidative stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries. nih.gov
The synthesis of poly(arylene ether)s often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. In this context, this compound can act as a tetra-functional monomer, leading to the formation of highly branched or cross-linked polymer architectures. The introduction of the biphenyl-tetraol unit can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. A series of poly(arylene ether-bisketone)s synthesized from various bisphenols demonstrated that the inclusion of a biphenyl moiety in the polymer backbone leads to some of the highest known glass transition temperatures for this class of materials. youtube.com
The general synthetic approach for incorporating this compound into poly(arylene ether)s is outlined in the following reaction scheme:
General Synthesis of Poly(arylene ether)s from this compound
A general representation of the polycondensation reaction.
The properties of the resulting polymers can be tailored by the choice of the co-monomer and the reaction conditions. For instance, the use of flexible or rigid co-monomers can influence the final mechanical properties of the polymer.
Design of Cross-linking Agents
The four hydroxyl groups of this compound make it an effective cross-linking agent for various thermosetting resins, particularly epoxy resins. Cross-linking is a critical process that transforms liquid or thermoplastic resins into a rigid, three-dimensional network, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. Tetrafunctional epoxy resins, in general, are known to produce materials with high glass transition temperatures and improved mechanical performance. google.comresearchgate.net
When used as a curing agent for epoxy resins, the hydroxyl groups of the tetraol react with the epoxide rings, leading to the formation of a densely cross-linked network. The rigidity of the biphenyl core is transferred to the cured epoxy matrix, resulting in a material with high thermal stability and dimensional stability. This makes such materials potentially suitable for applications in microelectronics, where resistance to high temperatures and minimal warping are crucial. beilstein-journals.org
The curing reaction of an epoxy resin with this compound can be represented as follows:
Curing of Epoxy Resin with this compound
A derivative of this compound where the hydroxyl groups are replaced by diphenylphosphine (B32561) groups.
Pd(0)L_n + R-X -> [R-Pd(II)-X]L_n (Oxidative Addition) [R-Pd(II)-X]L_n + R'-B(OH)_2 -> [R-Pd(II)-R']L_n (Transmetalation) [R-Pd(II)-R']L_n -> R-R' + Pd(0)L_n (Reductive Elimination)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Functional Materials
The unique, highly ordered porous structures of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) have positioned them as exceptionally versatile materials. Their high surface area, tunable pore sizes, and the ability to systematically modify their chemical functionalities allow for the design of materials tailored for specific, advanced applications. A key strategy in the development of these functional materials is the selection of organic linkers that impart desired properties to the final framework. The this compound scaffold, and its derivatives, serve as a prime example of a linker that can be utilized to create robust and highly functional COFs and MOFs for applications in materials science and catalysis.
This compound as a Linker in COF/MOF Synthesis
The synthesis of crystalline, porous frameworks like COFs relies on the principle of reversible bond formation, which allows for "error-checking" and self-healing during the crystallization process, leading to highly ordered structures. While the direct use of this compound as a primary building block is one pathway, a more common and versatile approach involves its structural analogue, [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (B3067778) (TABP). ossila.com This aldehyde-functionalized biphenyl serves as a rigid and geometrically defined linker that can be connected with multi-amine linkers through Schiff base reactions to form stable, imine-linked 2D or 3D COFs. nih.gov
Tailoring Hydroxyl Group Functionality for Adsorption and Separation (e.g., Chromium (VI))
The strategic incorporation of hydroxyl groups onto the backbones of COFs is critical for creating materials with a high affinity for specific pollutants, such as heavy metal ions. The hydroxyl groups act as active sites for binding and capture. A notable example is a dual-pore COF, designated COF-BTA-DHBZ, which is derived from [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde. ossila.com This framework was specifically designed for the efficient removal of the highly toxic and carcinogenic chromium (VI) from aqueous solutions.
Adsorption Capacity of Hydroxyl-Functionalized COF for Chromium (VI)
| Framework | Target Pollutant | Maximum Adsorption Capacity (mg g⁻¹) | Key Functional Group |
|---|---|---|---|
| COF-BTA-DHBZ | Chromium (VI) | 384 | Hydroxyl (-OH) |
Photocatalytic and Electrocatalytic Applications within Framework Structures (e.g., CO2 reduction)
The conversion of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical goal in sustainable chemistry. COFs and MOFs built from biphenyl scaffolds can serve as highly effective platforms for photocatalytic and electrocatalytic CO₂ reduction. benthamscience.comnih.goviacademic.info The extended π-conjugation of the biphenyl units facilitates charge transport, while the porous structure allows for efficient diffusion of reactants and products.
A prime example is a donor-acceptor (D–A) structured COF, Co-COF-BT, synthesized using [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde and 4,4′-(2,1,3-benzothiadiazole-4,7-diyl)bis[benzenamine]. ossila.com This framework demonstrates exceptional activity for the photocatalytic reduction of CO₂ to carbon monoxide (CO) under visible light. The efficiency of this system is significantly enhanced by the introduction of cobalt (Co²⁺) ions into the COF pores, which act as catalytic active sites. ossila.com The synergy between the light-harvesting COF backbone and the catalytic metal centers is crucial. The Co-S bond within the structure creates an additional channel for the ultrafast migration of electrons from the photo-excited framework to the Co²⁺ active sites, which lowers the energy barrier for CO₂ reduction and boosts charge mobility. ossila.com This molecular-level engineering results in high product yield and selectivity, showcasing the potential of these frameworks in artificial photosynthesis. ossila.comnih.gov
Performance of Biphenyl-Based COF in Photocatalytic CO₂ Reduction
| Framework | Application | Product | Yield (μmol g⁻¹h⁻¹) | Selectivity | Key Feature |
|---|---|---|---|---|---|
| Co-COF-BT | Photocatalytic CO₂ Reduction | CO | 2423 | >99% | Co²⁺ active sites |
Structure Property Relationships: a Chemical Perspective on 1,1 Biphenyl 3,3 ,5,5 Tetraol
Influence of Hydroxylation Pattern on Electronic and Tautomeric Equilibria
The electronic nature of [1,1'-biphenyl]-3,3',5,5'-tetraol is significantly influenced by the four hydroxyl (-OH) groups positioned at the meta positions of each phenyl ring. These hydroxyl groups are strong activating groups, meaning they donate electron density to the aromatic rings through resonance. This electron donation increases the nucleophilicity of the aromatic rings, making them more susceptible to electrophilic attack. A theoretical study on the effect of hydroxyl subgroups on the electronic structure of the biphenyl (B1667301) molecule, using Density Functional Theory (DFT), has shown that the total energy of hydroxyl-biphenyl molecules is largely dependent on the number of hydroxyl groups rather than their specific positions. researchgate.net However, the positioning of these groups does dictate the distribution of electron density and, consequently, the reactivity at specific sites.
The 3,5-dihydroxy substitution pattern on each ring of the biphenyl core is analogous to that of resorcinol. This arrangement is particularly interesting as it can lead to keto-enol tautomerism. While phenols are generally stable in their enol form, systems with multiple hydroxyl groups, such as 1,3,5-trihydroxybenzene, can exhibit a significant population of the keto tautomer in solution. libretexts.orgnih.gov For this compound, each ring can potentially exist in equilibrium between the dihydroxy (enol) form and a diketo form (cyclohexenedione derivative).
The equilibrium between these tautomeric forms can be influenced by several factors, including the solvent, temperature, and pH. For instance, in some dihydroxyphenyl derivatives, the tautomeric equilibrium can be switched by altering the pH of the medium. lumenlearning.com The presence of intramolecular hydrogen bonding between the hydroxyl groups can also play a role in stabilizing one tautomer over the other. Quantum chemical calculations on similar systems have highlighted the importance of intramolecular hydrogen bonds in determining the relative stabilities of tautomers. libretexts.org The potential for multiple tautomeric forms has significant implications for the molecule's reactivity and its ability to act as a hydrogen bond donor and acceptor in molecular recognition events.
Table 1: Potential Tautomeric Forms of the Phenyl Rings in this compound
| Tautomeric Form | Structural Features |
| Di-enol (phenolic) | Both aromatic rings are fully aromatic with two hydroxyl groups each. |
| Keto-enol | One ring is in the enol form, while the other exists as a diketo tautomer. |
| Di-keto | Both rings exist as diketo tautomers. |
Stereochemical Effects on Molecular Recognition and Self-Assembly
The biphenyl core of this compound introduces the possibility of atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. nih.govpharmaguideline.com For atropisomerism to occur and for the resulting isomers to be stable enough for isolation, the barrier to rotation must be sufficiently high. researchgate.net This rotational barrier is primarily influenced by the steric hindrance imposed by substituents at the ortho positions (2, 2', 6, and 6'). pharmaguideline.com
In the case of this compound, the absence of bulky ortho substituents means that the rotational barrier is likely to be relatively low, allowing for rapid interconversion between the two atropisomers (the Ra and Sa forms) at room temperature. However, the introduction of even moderately sized substituents at the ortho positions could significantly increase this barrier. acs.org The conformational flexibility or rigidity of the biphenyl backbone is a critical factor in how the molecule interacts with other molecules and how it self-assembles. nih.gov
The hydroxyl groups at the 3, 3', 5, and 5' positions are key to the molecule's ability to participate in molecular recognition and self-assembly through hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intricate networks. A study on the self-assembly of a closely related molecule, biphenyl-3,3',5,5'-tetracarboxylic acid, at a liquid-solid interface revealed the formation of stable bilayers and monolayers. researchgate.net In these assemblies, hydrogen bonds between the carboxylic acid groups were the primary driving force for the formation of the ordered structures. By analogy, it is highly probable that this compound can self-assemble into well-defined supramolecular architectures, such as layers or porous networks, through intermolecular hydrogen bonding between its hydroxyl groups. The planarity and symmetry of the molecule would favor the formation of such ordered structures.
Table 2: Factors Influencing Stereochemistry and Self-Assembly
| Feature | Influence on Molecular Properties |
| Atropisomerism | Potential for chiral recognition if the rotational barrier is high enough. The conformation of the biphenyl core affects the overall shape of the molecule. |
| Hydrogen Bonding | The four hydroxyl groups can form extensive hydrogen bond networks, driving self-assembly into ordered structures. |
| Molecular Symmetry | The symmetrical nature of the molecule can facilitate the formation of regular, repeating patterns in the solid state. |
Modulating Reactivity through Substituent Variation on the Biphenyl Core
The reactivity of this compound is centered around its hydroxyl groups and the aromatic rings. The hydroxyl groups can undergo typical reactions of phenols, such as etherification, esterification, and oxidation. The aromatic rings, being activated by the electron-donating hydroxyl groups, are prone to electrophilic substitution reactions. The introduction of additional substituents onto the biphenyl core can significantly modulate this reactivity. lumenlearning.comstpeters.co.in
The nature of the substituent—whether it is electron-donating or electron-withdrawing—will have a profound effect. libretexts.orglibretexts.org
Electron-donating groups (e.g., alkyl, alkoxy) would further increase the electron density of the aromatic rings, enhancing their reactivity towards electrophiles. These groups would also increase the basicity of the hydroxyl groups, potentially affecting their acidity and reactivity.
Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) would decrease the electron density of the aromatic rings, making them less reactive towards electrophiles. These groups would also increase the acidity of the hydroxyl groups, making them more prone to deprotonation.
The position of the new substituent would also be crucial in determining its effect. For example, a substituent at an ortho position could introduce steric hindrance, which might impede the reactivity of the adjacent hydroxyl groups.
The synthesis of various substituted biphenyl derivatives has been extensively reported, often utilizing cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov Such synthetic strategies could be employed to introduce a wide range of functional groups onto the this compound core, thereby fine-tuning its chemical properties for specific applications. For instance, the introduction of polymerizable groups could allow for the incorporation of this tetraol into polymers, while the addition of chromophores could lead to new materials with interesting optical properties.
Comparative Chemical Reactivity Studies with Isomeric Biphenyl Polyols
The chemical reactivity of this compound is best understood when compared to its isomers, where the hydroxyl groups are arranged differently on the biphenyl scaffold. The position of the hydroxyl groups influences the electronic effects and steric environment, which in turn dictates reactivity.
One important isomer is [1,1'-biphenyl]-4,4'-diol (also known as 4,4'-biphenol). wikipedia.org In this isomer, the hydroxyl groups are in the para position on each ring. This positioning allows for maximum resonance stabilization of the phenoxide ion upon deprotonation, making it a stronger acid than isomers where the hydroxyl group is in the meta position. The para-substitution also leads to a more linear and rigid structure, which can influence its packing in the solid state and its use in polymers.
Another relevant class of isomers are the hydroxylated polychlorinated biphenyls (OH-PCBs) . nih.gov In these compounds, the presence of electron-withdrawing chlorine atoms significantly increases the acidity of the hydroxyl group. The degree and pattern of chlorination have a substantial impact on the reactivity of these molecules, for instance, a higher degree of chlorination leads to lower reactivity in oxidation reactions. nih.gov
Comparing this compound to its isomer 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol chemsrc.com highlights the effect of additional alkyl substituents. The electron-donating methyl groups in the latter would decrease the acidity of the hydroxyl groups and increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack compared to the unsubstituted tetraol.
The reactivity of these isomers in specific reactions, such as oxidation to form quinone-type structures, would also be expected to differ significantly. For example, biphenyl polyols with hydroxyl groups in the ortho or para positions to each other on the same ring are more readily oxidized than those with a meta relationship. The 3,5-dihydroxy substitution pattern in each ring of this compound does not have this ortho or para relationship, which would influence its oxidation potential compared to an isomer like [1,1'-biphenyl]-3,3',4,4'-tetraol.
Table 3: Comparison of this compound with an Isomer
| Property | This compound | [1,1'-biphenyl]-4,4'-diol |
| Hydroxyl Group Position | 3, 3', 5, 5' (meta to the other ring) | 4, 4' (para to the other ring) |
| Acidity | Expected to be less acidic. | Expected to be more acidic due to greater resonance stabilization of the phenoxide. |
| Reactivity towards Electrophiles | Highly activated rings due to four -OH groups. | Activated rings, but to a lesser extent than the tetraol. |
| Molecular Geometry | Potentially non-planar due to steric interactions between the rings. | More linear and planar geometry. |
Future Directions and Emerging Research Avenues for 1,1 Biphenyl 3,3 ,5,5 Tetraol
The Dawn of Intelligent Design: Integrating Artificial Intelligence and Machine Learning
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is set to revolutionize the discovery and design of novel molecules. For [1,1'-biphenyl]-3,3',5,5'-tetraol, these computational tools offer a pathway to rapidly screen and predict its potential in various applications, significantly accelerating the research and development cycle.
One of the key strategies in drug discovery is "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties like efficacy or to develop new intellectual property. AI can be instrumental in identifying suitable scaffolds to replace or modify the biphenyl (B1667301) core of the tetraol, leading to the discovery of new classes of compounds with enhanced biological activity. nih.govechemi.com Furthermore, generative AI models can design entirely new molecules based on the this compound framework, tailored to possess specific desired characteristics for applications in medicine or materials science. researchgate.netmdpi.com
Table 1: Potential Applications of AI/ML in this compound Research
| Research Area | Application of AI/ML | Potential Outcome |
| Drug Discovery | Predictive modeling of bioactivity, scaffold hopping, de novo drug design. | Identification of new therapeutic agents with improved efficacy and safety profiles. |
| Materials Science | Prediction of material properties (e.g., porosity, thermal stability), design of novel polymers and frameworks. | Accelerated discovery of advanced functional materials for various applications. |
| Catalysis | Prediction of catalytic activity and selectivity, design of novel catalyst structures. | Development of highly efficient and selective catalysts for chemical synthesis. |
Crafting the Core: Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and sustainable synthetic routes to this compound and its analogues is paramount for enabling its widespread investigation and application. Future research will likely focus on optimizing existing methods and exploring innovative synthetic strategies that offer higher yields, greater selectivity, and improved environmental compatibility.
Oxidative coupling reactions represent a powerful tool for the direct formation of the biphenyl linkage from phenolic precursors. nih.govnih.gov Recent advancements have focused on the use of environmentally benign oxidants and catalytic systems to improve the efficiency and sustainability of these reactions. ossila.com Future work could explore microwave-assisted oxidative coupling, which has been shown to accelerate reaction times and improve yields for the synthesis of hydroxylated biphenyls in green solvents like water. ossila.com
Suzuki-Miyaura cross-coupling is another cornerstone of biphenyl synthesis, offering a versatile and reliable method for constructing the C-C bond. researchgate.net The development of next-generation palladium catalysts with high activity and stability is an ongoing area of research. nih.gov For the synthesis of polyhydroxylated biphenyls, protecting-group-free strategies in aqueous media are particularly attractive from a green chemistry perspective. Investigating the use of novel ligands and catalytic systems that can efficiently couple unprotected halophenols with phenol (B47542) boronic acids will be a key focus. nih.govarctomsci.com
Table 2: Emerging Synthetic Methodologies for this compound
| Synthetic Method | Key Area of Innovation | Potential Advantages |
| Oxidative Coupling | Microwave-assisted synthesis, use of green oxidants and solvents. | Faster reaction times, reduced environmental impact, improved energy efficiency. ossila.com |
| Suzuki-Miyaura Coupling | Development of advanced palladium catalysts, protecting-group-free synthesis in water. | Higher yields, broader substrate scope, enhanced sustainability. |
| Green Chemistry Approaches | Solventless reactions, use of recyclable catalysts. | Minimized waste generation, lower costs, and increased safety. doi.orgmdpi.com |
A Window into the Reaction: Development of Advanced Analytical Techniques for In Situ Monitoring
To optimize the novel synthetic methodologies discussed above, a deep understanding of the underlying reaction kinetics and mechanisms is essential. The development and application of advanced analytical techniques for the in situ monitoring of these reactions in real-time is a rapidly growing field of research.
Process Analytical Technology (PAT) , a framework for designing, analyzing, and controlling manufacturing through timely measurements, is becoming increasingly important in chemical synthesis. Spectroscopic techniques are at the heart of PAT. In situ Raman spectroscopy , for example, has proven to be a powerful tool for monitoring the progress of Suzuki-Miyaura cross-coupling reactions, providing real-time data on the consumption of reactants and the formation of products. nih.govechemi.comnih.govarabjchem.org This allows for precise determination of reaction endpoints and can offer insights into the reaction mechanism, such as the competition between the desired coupling and side reactions. echemi.com Similarly, in situ infrared (IR) spectroscopy can track changes in molecular vibrations, providing valuable information about the transformation of functional groups during a reaction. nih.gov
For more complex systems, such as heterogeneous catalysis in oxidative coupling reactions, techniques like operando X-ray diffraction computed tomography (XRD-CT) can provide real-time chemical imaging of a working catalyst, revealing changes in its solid-state chemistry during the reaction. ossila.com The integration of these advanced analytical techniques with automated reaction platforms will enable high-throughput experimentation and the rapid optimization of reaction conditions for the synthesis of this compound.
Building with Biphenyls: Designing Next-Generation Functional Materials and Catalysts
The rigid, well-defined structure of the this compound scaffold makes it an excellent building block for the construction of a wide range of functional materials and catalysts. The four hydroxyl groups provide multiple points for derivatization and incorporation into larger molecular architectures.
One of the most exciting avenues of research is the use of this tetraol and its derivatives as linkers in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These porous crystalline materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. For instance, a derivative of the target molecule, [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (B3067778), has been used to construct a COF that demonstrates excellent activity in the photocatalytic reduction of CO2. ossila.com The hydroxyl groups on the this compound scaffold could play a crucial role in the capture of guest molecules through hydrogen bonding, as has been observed in other COFs designed for chromium removal. ossila.com
The tetraol can also serve as a monomer for the synthesis of porous organic polymers (POPs) . These materials are typically amorphous but possess high surface areas and good chemical stability. nih.govmdpi.com By polymerizing this compound with suitable cross-linkers, it is possible to create novel porous materials with tailored properties for applications such as dye adsorption and energy storage. nih.gov
In the realm of catalysis , the biphenyl scaffold is a key component of many privileged ligands used in asymmetric synthesis. nih.gov The hydroxyl groups of this compound can be functionalized to create a diverse library of chiral ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl core, leading to the development of highly efficient and enantioselective catalysts for a variety of chemical transformations. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,1'-biphenyl]-3,3',5,5'-tetraol, and how can its purity be validated?
- Methodology : Oxidative coupling of substituted phenol derivatives using palladium or vanadium catalysts under inert atmospheres (e.g., N₂) is a common approach. For example, details PdCl₂(dppf)•CH₂Cl₂-catalyzed cross-coupling in ethanol with triethylamine as a base. Post-synthesis, purity is confirmed via:
- 1H/13C NMR : Compare chemical shifts to known biphenyl tetraol derivatives (e.g., δ 6.2–6.8 ppm for aromatic protons, δ 150–160 ppm for hydroxyl-bearing carbons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with theoretical m/z values .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres. Similar biphenyl derivatives show stability up to 200°C .
- pH-dependent UV-Vis spectroscopy : Monitor absorbance changes in buffered solutions (pH 2–12) to identify reactive hydroxyl groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective formation of this compound in oxidative coupling reactions?
- Methodology :
- Kinetic isotope effect (KIE) studies : Compare reaction rates using deuterated vs. non-deuterated substrates to probe hydrogen abstraction steps .
- DFT calculations : Model transition states to identify steric/electronic factors favoring 3,3',5,5'-substitution over 2,2',4,4'-isomers .
- In situ IR spectroscopy : Track intermediate formation (e.g., quinones or radicals) during vanadium-catalyzed coupling .
Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs) for environmental applications?
- Methodology :
- Adsorption studies : Test chromium(VI) uptake capacity (e.g., batch experiments at pH 2–6) using inductively coupled plasma mass spectrometry (ICP-MS). Similar COF ligands achieve capacities >300 mg/g .
- X-ray diffraction (XRD) : Confirm framework topology and ligand coordination modes (e.g., µ₄-bridging via hydroxyl groups) .
Q. What analytical strategies resolve contradictions in reported NMR data for biphenyl tetraol derivatives?
- Methodology :
- Variable-temperature NMR : Assign overlapping peaks by analyzing chemical shift changes at 25°C vs. 60°C .
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to distinguish positional isomers (e.g., 3,3',5,5' vs. 2,2',4,4') .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., [1,1'-biphenyl]-3,3',4,4'-tetraol in ) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
